2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate
Description
2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a phenylpropanoyl group, and a thiocyanate functional group
Properties
CAS No. |
61994-07-8 |
|---|---|
Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
[2-chloro-4-(3-phenylpropanoylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C16H13ClN2OS/c17-14-10-13(7-8-15(14)21-11-18)19-16(20)9-6-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2,(H,19,20) |
InChI Key |
UPJCTRBXZLRMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)SC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the nucleophilic aromatic substitution of a chloro-substituted aromatic compound with a thiocyanate source. The reaction conditions often require a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the aromatic ring.
Scientific Research Applications
2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The aromatic and phenylpropanoyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl thiocyanate: Similar structure but with a nitro group instead of a phenylpropanoyl group.
4-[(3-Phenylpropanoyl)amino]phenyl thiocyanate: Lacks the chloro substituent on the aromatic ring.
2-Chloro-4-aminophenyl thiocyanate: Contains an amino group instead of a phenylpropanoyl group.
Uniqueness
2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, phenylpropanoyl, and thiocyanate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Chemical Identity
2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate (CAS No. 61994-07-8) is a compound with the molecular formula and a molecular weight of 316.811 g/mol. It features a thiocyanate functional group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies focusing on chloroacetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogenated substituents in the phenyl ring enhances lipophilicity, which is crucial for penetrating cell membranes and exerting antimicrobial effects.
Antitumor Activity
The compound's structure suggests potential antitumor properties, particularly through mechanisms involving the inhibition of crucial enzymes in cancer cell proliferation. Similar compounds have demonstrated enhanced anti-proliferative activity compared to established treatments like desferrioxamine . The electron-donating or withdrawing nature of substituents on the phenyl ring can significantly influence the biological activity, with electron-donating groups generally showing greater efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for predicting the biological activity of new compounds. For this compound, SAR studies suggest that modifications to the phenyl ring can alter its interaction with biological targets, enhancing its therapeutic potential . The introduction of various functional groups can lead to improved selectivity and potency against specific pathogens or cancer cells.
Case Study 1: Antimicrobial Activity
A study on N-substituted chloroacetamides revealed that compounds with halogenated substituents exhibited strong antimicrobial properties. The study employed quantitative structure-activity relationship (QSAR) analysis, demonstrating that compounds similar to this compound could be effective against Gram-positive bacteria and fungi .
Case Study 2: Antitumor Efficacy
In another investigation, a series of phenyl-substituted thiosemicarbazones were evaluated for their antitumor activity. These compounds showed notable effects in inhibiting tumor cell lines, suggesting that derivatives of this compound could be explored further for similar applications .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
